(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
Overview
Description
“tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It’s also known by other names such as “(1-Amino-3-phényl-2-propanyl)carbamate de 2-méthyl-2-propanyle” in French and “2-Methyl-2-propanyl (1-amino-3-phenyl-2-propanyl)carbamate” in English .
Molecular Structure Analysis
The molecular structure of “tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate” can be found on various chemical databases . The average mass of this compound is 250.337 Da and the monoisotopic mass is 250.168121 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Scientific Research Applications
Enzyme Inhibition and Cell Studies
(R)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate has been explored in the context of enzyme inhibition, particularly as an LSD1 inhibitor. Pure diastereomers of this compound have shown significant potency against LSD1, with less activity against MAO-A and negligible action on MAO-B. These diastereomers have also demonstrated the ability to induce gene expression related to LSD1 inhibition in NB4 cells, as well as inhibiting the colony-forming potential in murine promyelocytic blasts (Valente et al., 2015).
Stereochemical Analysis
Stereochemical assignment of related compounds, such as 2-Aminobicyclo[3.1.0]hexane and 2-Aminobicyclo[5.1.0]octane derivatives, including those similar to this compound, have been conducted using single crystal X-ray diffraction. This provides crucial insights into the molecular structure and configuration of these compounds (Christensen et al., 2011).
Asymmetric Synthesis
The compound has relevance in the field of asymmetric synthesis. For instance, the asymmetric synthesis of acyclic β,β-dialkylated-γ-aminobutyric acid derivatives from related precursors has been achieved, showcasing the compound's potential in the synthesis of complex organic molecules (Aguirre et al., 2006).
Antimitotic Agents
Research into antimitotic agents has involved the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, compounds related to this compound. These compounds have shown potential in inhibiting proliferation and causing mitotic arrest in cancer cells (Temple, 1990).
Drug Metabolism Studies
The metabolism of 3-phenylpropyl carbamate, a structurally related compound, was investigated using stable isotope tracers. The study provides insights into the metabolic pathways and potential applications of related carbamate compounds (Horie & Baba, 1979).
Synthesis of Optically Active Compounds
The synthesis of optically active compounds, such as 2-amino-2-methyl-3-phenylpropanoic acid, has been achieved starting from compounds like this compound. This showcases its utility in the field of chiral chemistry and pharmaceutical synthesis (Shiraiwa et al., 2002).
Properties
IUPAC Name |
benzyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWUYIUCANZPA-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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